

literature review of PRO-6E research

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Compound of Interest

Compound Name: PRO-6E

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A comprehensive review of the current research surrounding **PRO-6E**, a potent and orally active proteolysis targeting chimera (PROTAC) designed to degrade the MET receptor tyrosine kinase. This document provides a detailed overview of its mechanism of action, quantitative efficacy in preclinical models, and the experimental protocols utilized in its evaluation.

Introduction

PRO-6E is a novel PROTAC that leverages the ubiquitin-proteasome system to induce the degradation of the MET protein, a key driver in various cancers, including gastric and osteosarcoma.^{[1][2]} By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, **PRO-6E** facilitates the ubiquitination and subsequent degradation of MET, leading to the suppression of tumor cell proliferation, motility, and invasiveness.^{[1][2]} This approach offers a potential advantage over traditional kinase inhibitors by eliminating the target protein entirely.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **PRO-6E**.

Table 1: In Vitro Efficacy of **PRO-6E** in Gastric Cancer Cells

Parameter	Cell Line	Value	Reference
IC50 (Cell Viability)	MKN-45	0.127 μ M (48h)	[2]
Maximum MET Degradation (Dmax)	MKN-45	81.9% at 1 μ M	[1]
Half-maximal Degradation Conc. (DC50)	MKN-45	0.203 μ M	[2]
Cell Cycle Arrest	MKN-45	Increase in G2/M phase, decrease in S phase (0.1-1 μ M, 48h)	[1]

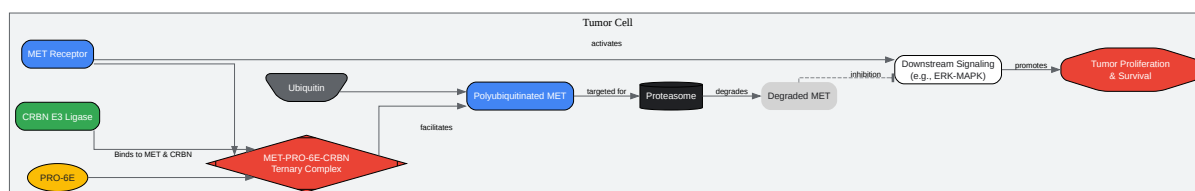
Table 2: In Vivo Efficacy of **PRO-6E** in MKN-45 Xenograft Model

Parameter	Treatment Group	Value	Reference
Tumor Growth Inhibition	PRO-6E (30 mg/kg/day, oral)	Significant inhibition of tumor growth	[2]
Effect on MET Expression	PRO-6E	Decreased MET expression in tumor tissue	[2]
Effect on Downstream Signaling	PRO-6E	Decreased c-Myc and p-ERK expression	[2]
Apoptosis Induction	PRO-6E	Increased ratio of TUNEL-positive cells	[2]
Anti-proliferative Effect	PRO-6E	Decreased ratio of Ki-67-positive cells	[2]

Signaling Pathway and Mechanism of Action

PRO-6E functions by inducing the formation of a ternary complex between the MET protein and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of MET, marking it for degradation by the proteasome. The degradation of MET inhibits downstream signaling

pathways, including the ERK-MAPK pathway, which is crucial for tumor cell proliferation and survival.



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Caption: Mechanism of action of **PRO-6E**.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (CCK-8)

- Cell Lines: MKN-45 and SNU-638 human gastric cancer cells.
- Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of **PRO-6E** (0.03-10 μM) for 48 hours.[1] Following treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated. The absorbance was measured at 450 nm using a microplate reader to determine cell viability. The IC₅₀ value was calculated from the dose-response curve.

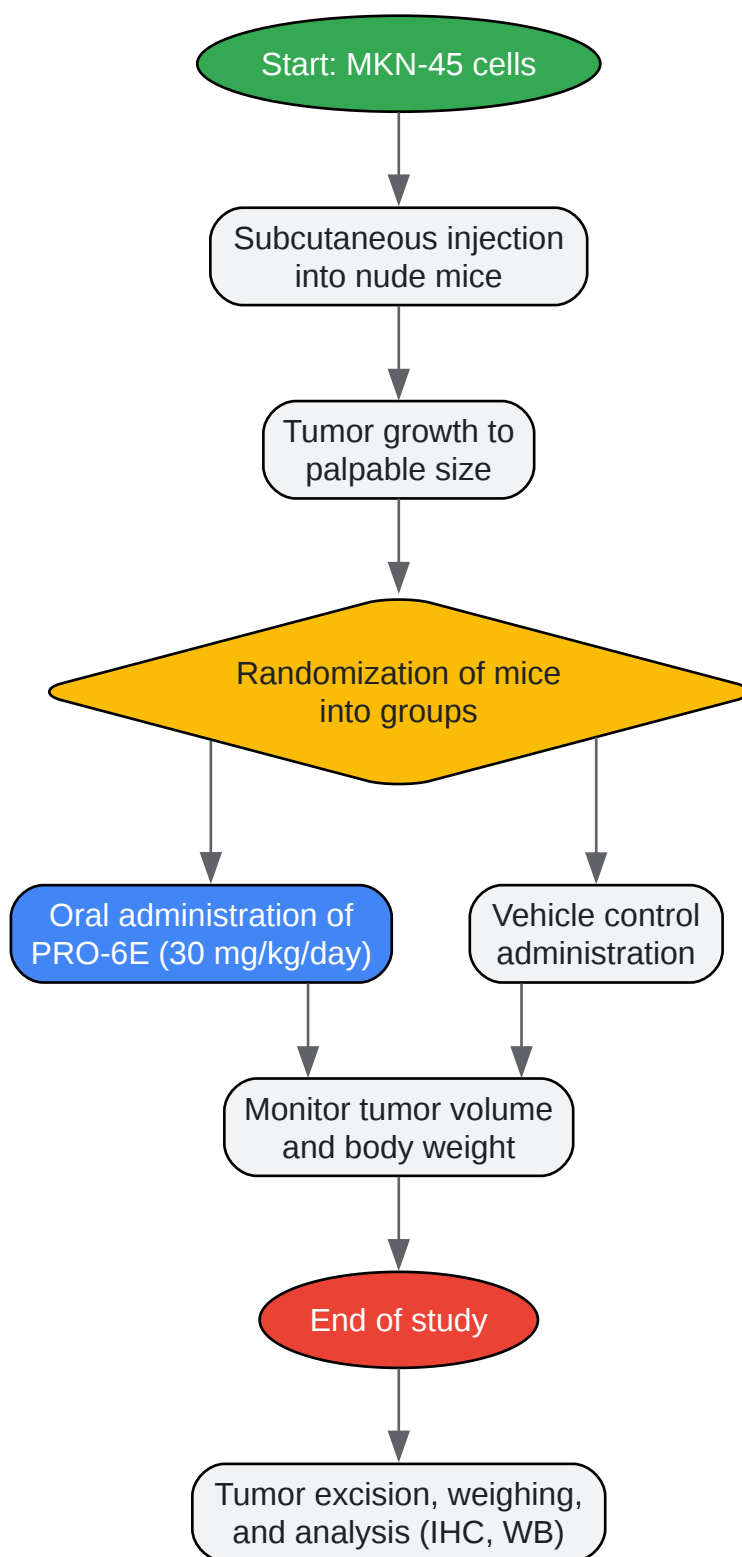
Western Blot Analysis for MET Degradation

- Procedure: MKN-45 cells were treated with **PRO-6E** (1 μ M) for different time points (up to 24 hours).[1] Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against MET and a loading control (e.g., GAPDH). After washing, the membrane was incubated with a secondary antibody. Protein bands were visualized using a chemiluminescence detection system. The intensity of the bands was quantified to determine the extent of MET degradation.

In Vivo Xenograft Model

- Animal Model: Nude mice bearing MKN-45 cell-derived xenograft tumors.
- Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. **PRO-6E** was administered orally at a dose of 30 mg/kg/day for a specified period (e.g., 2 weeks).[2]
- Efficacy Evaluation: Tumor volumes were measured regularly throughout the study. At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis (e.g., for MET, Ki-67, and TUNEL staining) and western blot analysis (e.g., for c-Myc and p-ERK).[2] Body weight and general health of the mice were also monitored to assess toxicity.

Experimental Workflow for In Vivo Study



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Caption: Workflow of the in vivo xenograft study.

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